1-Cyclopropyl-ethanone oxime

Description

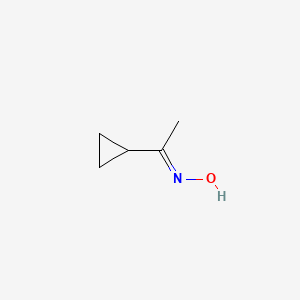

Structure

2D Structure

3D Structure

Properties

CAS No. |

51761-72-9 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

N-(1-cyclopropylethylidene)hydroxylamine |

InChI |

InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3 |

InChI Key |

HTMLLPBZMWBCDN-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N/O)/C1CC1 |

Canonical SMILES |

CC(=NO)C1CC1 |

Other CAS No. |

51761-72-9 |

Origin of Product |

United States |

Foundational & Exploratory

1-Cyclopropyl-ethanone oxime chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-ethanone oxime is a versatile chemical intermediate with growing significance in medicinal chemistry and drug development. Its unique structural motif, combining a cyclopropyl ring with an oxime functional group, imparts desirable physicochemical properties to molecules, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Chemical Structure and Identifiers

This compound, also known as cyclopropyl methyl ketoxime, possesses a chemical structure characterized by a cyclopropyl group attached to the carbon atom of an ethanone oxime moiety.[1][2] This combination results in a molecule with the chemical formula C₅H₉NO.[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (NE)-N-(1-cyclopropylethylidene)hydroxylamine[1] |

| CAS Registry Number | 51761-72-9[1][2][3] |

| Molecular Formula | C₅H₉NO[1][2][3] |

| Molecular Weight | 99.13 g/mol [1] |

| Canonical SMILES | C/C(=N\O)/C1CC1[1] |

| InChI | InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3/b6-4+[1] |

| InChIKey | HTMLLPBZMWBCDN-GQCTYLIASA-N[1] |

| Synonyms | Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime, 1-Cyclopropylethanone oxime[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 90-92 °C at 20 Torr | [2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.7 | [1] |

| Topological Polar Surface Area | 32.6 Ų | [1] |

| Refractive Index | 1.541 | [3] |

| Standard Enthalpy of Combustion (solid) | -3226.30 ± 1.10 kJ/mol | [4] |

| Enthalpy of Formation (gas) | -153.53 kJ/mol (Joback Calculated) | [4] |

| Enthalpy of Formation (solid) | -27.60 ± 1.10 kJ/mol | [4] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the condensation reaction of cyclopropyl methyl ketone with hydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the acid released from the hydroxylamine salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of cyclopropyl methyl ketone in ethanol in a round-bottom flask, add hydroxylamine hydrochloride and sodium acetate.

-

The reaction mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹³C NMR | Spectra available in databases such as PubChem. |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are available from the NIST WebBook.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the oxime functional group are expected: O-H stretching (broad, ~3100-3500 cm⁻¹), C=N stretching (~1640-1690 cm⁻¹), and N-O stretching (~930-960 cm⁻¹). |

Applications in Drug Discovery and Medicinal Chemistry

Oximes are recognized as a significant pharmacophore in medicinal chemistry, contributing to a wide range of biological activities.[5] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by improving metabolic stability, binding affinity, and membrane permeability.

While specific drug candidates containing the this compound moiety are not extensively documented in publicly available literature, the structural motif is of high interest to medicinal chemists for several reasons:

-

Scaffold for Library Synthesis: The oxime functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other chemical groups, offering a means to fine-tune the properties of a lead compound.

-

Modulation of Biological Activity: Oxime derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The unique electronic and steric properties of the cyclopropyl ring can modulate these activities.

Safety and Handling

Detailed safety data sheets (SDS) for this compound are available from various chemical suppliers. General safety precautions include:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, combined with the desirable properties imparted by the cyclopropyl and oxime functionalities, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential applications, serving as a resource for its effective utilization in research and development endeavors.

References

- 1. Ethanone, 1-cyclopropyl-, oxime | C5H9NO | CID 5355375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. Ethanone, 1-cyclopropyl-, oxime (CAS 51761-72-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

(NE)-N-(1-cyclopropylethylidene)hydroxylamine IUPAC name

An In-depth Technical Guide to (NE)-N-(1-cyclopropylethylidene)hydroxylamine

This technical guide provides a comprehensive overview of (NE)-N-(1-cyclopropylethylidene)hydroxylamine, also known by its common synonym, 1-cyclopropylethanone oxime. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential role in biological pathways.

Chemical Identity and Properties

(NE)-N-(1-cyclopropylethylidene)hydroxylamine is an organic compound featuring an oxime functional group. The "(NE)" designation in the IUPAC name specifies the stereochemistry at the carbon-nitrogen double bond, indicating the E configuration.

Synonyms: 1-cyclopropylethanone oxime, Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime, NSC 33804.[1][2][3]

Physicochemical and Spectral Data

A summary of the key physicochemical and computed properties of (NE)-N-(1-cyclopropylethylidene)hydroxylamine is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [1][2][4] |

| Molecular Weight | 99.13 g/mol | [1][4] |

| IUPAC Name | (NE)-N-(1-cyclopropylethylidene)hydroxylamine | [1] |

| CAS Number | 51761-72-9 | [1] |

| Melting Point | 38-40 °C (in Diethyl ether) | [2] |

| Boiling Point | 90-92 °C at 20 Torr | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.541 | [2] |

| XLogP3-AA | 0.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 99.068413911 Da | [1] |

| Topological Polar Surface Area | 32.6 Ų | [1] |

Note: Some physical properties, such as melting and boiling points, may have variability in reported values across different sources.

Experimental Protocols

Synthesis of (NE)-N-(1-cyclopropylethylidene)hydroxylamine

The synthesis of oximes is typically achieved through the reaction of a carbonyl compound with hydroxylamine or its salt.[5][6] The following is a representative experimental protocol for the synthesis of (NE)-N-(1-cyclopropylethylidene)hydroxylamine from 1-cyclopropylethanone.

Materials:

-

1-cyclopropylethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-cyclopropylethanone (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) in water to the flask.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude (NE)-N-(1-cyclopropylethylidene)hydroxylamine can be purified by recrystallization (e.g., from diethyl ether/hexanes) or column chromatography on silica gel.

Analytical Characterization Workflow

The identity and purity of the synthesized (NE)-N-(1-cyclopropylethylidene)hydroxylamine should be confirmed using standard analytical techniques.

Caption: Workflow for the purification and analytical characterization of (NE)-N-(1-cyclopropylethylidene)hydroxylamine.

Biological Activity and Signaling Pathways

While specific biological activities for (NE)-N-(1-cyclopropylethylidene)hydroxylamine are not extensively documented in publicly available literature, the oxime functional group is present in numerous biologically active molecules. Oximes have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7]

Notably, many oxime-containing compounds act as kinase inhibitors, which can modulate various intracellular signaling pathways.[5] Kinases play a crucial role in cell signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in diseases such as cancer.

The diagram below illustrates a generalized signaling pathway that can be inhibited by oxime-containing kinase inhibitors. This is a representative diagram, as the specific target of (NE)-N-(1-cyclopropylethylidene)hydroxylamine has not been identified.

Caption: Generalized signaling pathway illustrating the potential inhibitory action of an oxime compound on a kinase cascade.

Conclusion

(NE)-N-(1-cyclopropylethylidene)hydroxylamine is a well-defined chemical entity with established physicochemical properties. Its synthesis is straightforward, following standard procedures for oxime formation. While its specific biological role is yet to be fully elucidated, its structural features suggest potential for biological activity, possibly as a kinase inhibitor, a common mechanism of action for compounds containing the oxime moiety. Further research is warranted to explore the therapeutic potential and specific molecular targets of this compound, which could be of significant interest to the drug development community. The NSC identifier associated with this compound suggests it may have been part of biological screening programs, and further investigation into those results could be a fruitful avenue for future research.

References

- 1. Ethanone, 1-cyclopropyl-, oxime | C5H9NO | CID 5355375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethanone, 1-cyclopropyl-, oxime [webbook.nist.gov]

- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpgweb.com [arpgweb.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-ethanone oxime from cyclopropyl methyl ketone. This document details the chemical properties of the involved reagents, a robust experimental protocol, and expected characterization data for the final product.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various nitrogen-containing compounds. Its synthesis from the readily available cyclopropyl methyl ketone is a straightforward oximation reaction. This process involves the reaction of the ketone with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the product is provided in Table 1. This data is essential for reaction setup, monitoring, and product purification.

Table 1: Physicochemical Data of Reactant and Product

| Property | Cyclopropyl Methyl Ketone (Starting Material) | This compound (Product) |

| CAS Number | 765-43-5[1] | 51761-72-9[2][3] |

| Molecular Formula | C₅H₈O[1] | C₅H₉NO[2][3] |

| Molecular Weight | 84.12 g/mol [1] | 99.13 g/mol [2] |

| Boiling Point | Not specified | 90-92 °C at 20 Torr[4] |

| Melting Point | Not specified | 38-40 °C[4] |

| Density | Not specified | 1.2 ± 0.1 g/cm³[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of cyclopropyl methyl ketone with hydroxylamine hydrochloride in the presence of a base. The base is required to neutralize the HCl released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile. Common bases for this transformation include pyridine or an inorganic base such as potassium carbonate. The reaction is often carried out in a protic solvent like ethanol or methanol.[5]

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

References

In-Depth Technical Guide: 1-Cyclopropyl-ethanone oxime (CAS: 51761-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-ethanone oxime, with the CAS number 51761-72-9, is a chemical compound belonging to the oxime family. Oximes are characterized by the functional group C=N-OH and are derivatives of aldehydes or ketones. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a putative synthesis protocol, safety information, and a discussion of its potential applications in research and drug development based on the known biological activities of the broader class of oximes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 51761-72-9 | [1][2] |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| IUPAC Name | (NE)-N-(1-cyclopropylethylidene)hydroxylamine | [1] |

| Synonyms | Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime | [2] |

| Canonical SMILES | CC(=NO)C1CC1 | [3] |

| InChI Key | HTMLLPBZMWBCDN-UHFFFAOYSA-N | [1][3] |

Table 2: Physical Properties

| Property | Value | Unit | Source |

| Melting Point | 38-40 | °C | [2] |

| Boiling Point | 90-92 @ 20 Torr | °C | [2] |

| Density | 1.2 ± 0.1 | g/cm³ | [2] |

| Refractive Index | 1.541 | [2] | |

| Flash Point | 96.3 ± 7.4 | °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.246 | [3] | |

| Water Solubility (log10WS) | -0.39 | mol/L | [3] |

Table 3: Thermochemical Properties

| Property | Value | Unit | Source |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3226.30 ± 1.10 | kJ/mol | [3] |

| Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) | -27.60 ± 1.10 | kJ/mol | [3] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -153.53 | kJ/mol | [3] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 46.71 | kJ/mol | [3] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Cyclopropyl methyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium acetate, pyridine, or sodium hydroxide)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone in the chosen solvent.

-

Addition of Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride and the base in the solvent. The base is used to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Slowly add the hydroxylamine solution to the ketone solution with constant stirring. The reaction mixture is then typically heated to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Extraction: The residue is then taken up in water and extracted with an organic solvent. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is evaporated from the filtrate to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis workflow for this compound.

Potential Applications in Research and Drug Development

While there is a lack of specific research on the biological activities of this compound, the broader class of oxime-containing compounds has garnered significant interest in medicinal chemistry. Oximes are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[4][5]

The introduction of an oxime functional group can significantly alter the biological activity of a parent molecule. For instance, some oxime derivatives have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6][7] The nitrogen and oxygen atoms in the oxime group can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor, facilitating interactions with biological targets.[7]

Given these precedents, this compound could serve as a valuable building block or a lead compound in the development of novel therapeutic agents. The presence of the cyclopropyl group, a common motif in medicinal chemistry known to improve metabolic stability and binding affinity, further enhances its potential.

Potential biological roles of oxime compounds.

Safety and Handling

The safety data sheet (SDS) for this compound indicates that standard laboratory safety precautions should be observed.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

-

-

Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

-

Stability and Reactivity: No specific data on reactivity hazards is available. The compound is expected to be stable under normal conditions.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. While specific biological activity data for this particular molecule is limited, its structural features, namely the oxime functional group and the cyclopropyl moiety, suggest its potential as a valuable compound for further investigation in medicinal chemistry and drug discovery. The provided synthesis protocol offers a straightforward method for its preparation, enabling researchers to explore its potential applications. As with any chemical, appropriate safety measures should be followed during handling and use. Further studies are warranted to elucidate the specific biological roles and therapeutic potential of this compound.

References

- 1. Ethanone, 1-cyclopropyl-, oxime | C5H9NO | CID 5355375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ethanone, 1-cyclopropyl-, oxime (CAS 51761-72-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. mdpi.com [mdpi.com]

- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 8. echemi.com [echemi.com]

A Technical Guide to the Physical Properties of 1-Cyclopropyl-ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclopropyl-ethanone oxime. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

This compound, also known as Cyclopropyl methyl ketoxime, is a chemical compound with the molecular formula C5H9NO[1][2][3]. Its structure consists of a cyclopropyl group attached to an ethanone oxime moiety. The presence of the C=N-OH functional group allows for potential E/Z isomerism.

Summary of Physical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1][2][3] |

| CAS Number | 51761-72-9 | [1][2] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 90-92 °C at 20 Torr | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.541 | [1] |

| Flash Point | 96.3 ± 7.4 °C | [1] |

| Water Solubility (log10WS) | -0.39 (in mol/l) | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.246 | [2] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3226.30 ± 1.10 kJ/mol | [2] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -27.60 ± 1.10 kJ/mol | [2] |

Experimental Protocols

General Synthesis of an Oxime from a Ketone

This protocol outlines a typical procedure for the synthesis of an oxime from a ketone, which can be applied to the synthesis of this compound from 1-Cyclopropyl-ethanone.

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone (1-Cyclopropyl-ethanone), hydroxylamine hydrochloride, a suitable solvent (e.g., ethanol or pyridine), and a base (e.g., pyridine or sodium acetate).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the ketone.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and excess reagents.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The resulting crude oxime can be purified by recrystallization or column chromatography.

Characterization Methods

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring and the ethanone oxime moiety provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the oxime are typically observed around 3100-3600 cm⁻¹, and the C=N stretch appears in the region of 1620-1690 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak [M]+ should correspond to the calculated molecular weight of this compound.

Diagrams

Experimental Workflow for Oxime Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an oxime.

Caption: General workflow for the synthesis and characterization of an oxime.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and their dependencies.

Caption: Relationship between the structure and physical properties of the compound.

References

Stereoisomerism in 1-Cyclopropyl-ethanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 1-cyclopropyl-ethanone oxime, a molecule of interest in synthetic and medicinal chemistry. Due to the presence of a carbon-nitrogen double bond, this compound exists as two distinct geometric isomers: (E)-1-cyclopropyl-ethanone oxime and (Z)-1-cyclopropyl-ethanone oxime. This document details the synthesis of these isomers, the analytical techniques for their characterization and differentiation, and the underlying principles of their stereochemistry. While specific quantitative data for the isomers of this compound is not extensively reported in publicly available literature, this guide presents generalized experimental protocols and data interpretation strategies based on established knowledge of oxime chemistry.

Introduction to Stereoisomerism in Oximes

Oximes are a class of organic compounds containing the functional group RR'C=NOH, where R and R' are organic side chains. The presence of the C=N double bond restricts free rotation, leading to the possibility of geometric isomerism, also known as E/Z isomerism.[1] The descriptors E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are used to denote the spatial arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.

In the case of this compound, the substituents on the imine carbon are a cyclopropyl group and a methyl group. On the nitrogen atom, there is a hydroxyl group and a lone pair of electrons. According to CIP rules, the priority of the groups attached to the imine carbon is determined by atomic number. The cyclopropyl group has a higher priority than the methyl group. The hydroxyl group on the nitrogen has a higher priority than the lone pair.

The stereoisomers of this compound are therefore:

-

(E)-1-cyclopropyl-ethanone oxime: The higher priority groups on the carbon (cyclopropyl) and nitrogen (hydroxyl) are on opposite sides of the C=N double bond.

-

(Z)-1-cyclopropyl-ethanone oxime: The higher priority groups on the carbon (cyclopropyl) and nitrogen (hydroxyl) are on the same side of the C=N double bond.

The stereochemical configuration of oximes can significantly influence their physical, chemical, and biological properties.[2] Therefore, the ability to synthesize, separate, and characterize these isomers is crucial in fields such as drug development and materials science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-cyclopropyl-ethanone with hydroxylamine or one of its salts.[3] This condensation reaction usually yields a mixture of the E and Z isomers.[4] The ratio of the isomers formed can be influenced by reaction conditions such as temperature, solvent, and pH.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on common methods for oxime formation.[5][6]

Materials:

-

1-Cyclopropyl-ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A weak base (e.g., pyridine, sodium acetate, or potassium hydroxide)[3]

-

A suitable solvent (e.g., ethanol, water, or a mixture thereof)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 1-cyclopropyl-ethanone in the chosen solvent.

-

Add hydroxylamine hydrochloride and the weak base to the solution. The base is added to neutralize the HCl released from the hydroxylamine salt.

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to several hours, while being monitored by thin-layer chromatography (TLC).[7]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed successively with 1 M HCl, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product, which is a mixture of (E)- and (Z)-1-cyclopropyl-ethanone oxime.

Logical Relationship of Synthesis

Caption: General workflow for the synthesis of this compound.

Separation and Characterization of Stereoisomers

The separation of the E and Z isomers of oximes is often challenging due to their similar physical properties. However, techniques such as column chromatography or fractional crystallization can sometimes be employed for their separation.[4]

The characterization and differentiation of the isomers are primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between E and Z oxime isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.

A key technique for the unambiguous assignment of the E and Z configuration is the Nuclear Overhauser Effect (NOE) experiment, typically a 2D NOESY or 1D selective NOE.[1] The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).

-

For the (E)-isomer of this compound, an NOE is expected between the hydroxyl proton and the protons of the methyl group, as they are on the same side of the C=N double bond.

-

For the (Z)-isomer , an NOE would be observed between the hydroxyl proton and the methine proton of the cyclopropyl group.

Experimental Workflow for Isomer Characterization

Caption: Experimental workflow for the separation and characterization of stereoisomers.

Data Presentation

| Spectroscopic Data | (E)-1-cyclopropyl-ethanone oxime | (Z)-1-cyclopropyl-ethanone oxime | Reference |

| ¹H NMR | |||

| δ (OH) | Expected to be a broad singlet | Expected to be a broad singlet | [2] |

| δ (CH₃) | Expected to show an NOE with the OH proton | Expected to show no NOE with the OH proton | [1] |

| δ (cyclopropyl-CH) | Expected to show no NOE with the OH proton | Expected to show an NOE with the OH proton | [1] |

| ¹³C NMR | |||

| δ (C=N) | Specific chemical shift | Different chemical shift compared to the E-isomer | [8] |

| δ (CH₃) | Specific chemical shift, potentially shielded or deshielded relative to the Z-isomer | Different chemical shift compared to the E-isomer | [8] |

| δ (cyclopropyl carbons) | Specific chemical shifts | Different chemical shifts compared to the E-isomer | [8] |

| NOESY | |||

| Key Correlation | Correlation between OH and CH₃ protons | Correlation between OH and cyclopropyl-CH proton | [1] |

Note: The actual chemical shifts would need to be determined experimentally.

Signaling Pathways and Logical Relationships

The interconversion between the E and Z isomers of an oxime can sometimes be induced by heat or acid catalysis.[9] This isomerization proceeds through a proposed transition state where the C=N double bond character is reduced, allowing for rotation.

Signaling Pathway for E/Z Isomerization

Caption: A simplified representation of a possible acid-catalyzed E/Z isomerization pathway for oximes.

Conclusion

The stereoisomerism of this compound is a fundamental aspect of its chemistry, giving rise to distinct E and Z isomers. The synthesis of this compound typically results in a mixture of these stereoisomers. Their separation and characterization are crucial for any application where stereochemistry plays a role, particularly in drug development. While detailed experimental data for this specific molecule is sparse in the public domain, the principles and methodologies outlined in this guide provide a solid framework for its synthesis, separation, and stereochemical assignment. Further experimental investigation is warranted to fully characterize the individual properties of the (E)- and (Z)-1-cyclopropyl-ethanone oxime isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uv.mx [uv.mx]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime [mdpi.com]

E/Z Isomerism of Cyclopropyl Ketoximes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl ketoximes represent a significant class of organic compounds characterized by the presence of a cyclopropyl ring attached to a ketoxime functional group. The inherent steric strain and unique electronic properties of the cyclopropyl group, coupled with the stereoisomerism of the C=N double bond, give rise to distinct E/Z isomers with potentially different physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and factors influencing the E/Z isomerism of cyclopropyl ketoximes, tailored for professionals in research and drug development.

The control and characterization of E/Z isomerism are critical in medicinal chemistry, as stereoisomers can exhibit profound differences in pharmacological activity, metabolic stability, and toxicity. For instance, the therapeutic efficacy of a drug molecule can be attributed to a single isomer, while the other may be inactive or even contribute to adverse effects. Therefore, a thorough understanding and control of the isomeric ratio are paramount during the drug discovery and development process.

Synthesis of Cyclopropyl Ketoximes

The synthesis of cyclopropyl ketoximes typically involves the condensation reaction between a cyclopropyl ketone and hydroxylamine or its salt. The reaction is often carried out in the presence of a base to neutralize the acid liberated during the reaction. The choice of reactants, solvent, temperature, and pH can influence the kinetics and thermodynamics of the reaction, thereby affecting the ratio of the resulting E/Z isomers.

A general synthetic pathway is the reaction of a corresponding cyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction can be performed in various solvents, including ethanol, methanol, or aqueous mixtures, often with heating.[1]

General Reaction Scheme: R1-C(=O)-R2 + NH₂OH·HCl → R1-C(=NOH)-R2 + HCl + H₂O (where one of R1 or R2 is a cyclopropyl group)

The stereoselectivity of the oximation reaction can be influenced by several factors:

-

Steric Hindrance: The relative size of the substituents on the carbonyl carbon can direct the approach of hydroxylamine, favoring the formation of the sterically less hindered isomer.

-

Electronic Effects: The electronic nature of the substituents can influence the stability of the transition state leading to the E or Z isomer.

-

Reaction Conditions: Temperature and pH can play a crucial role in the thermodynamic versus kinetic control of the product distribution. Higher temperatures can facilitate the equilibration between the isomers, leading to the thermodynamically more stable product.

E/Z Isomer Ratios and Control

The formation of E/Z isomers of ketoximes is a common outcome in their synthesis, with the ratio often being a mixture of both. However, specific reaction conditions or subsequent isomerization procedures can be employed to favor the formation of a particular isomer.

One notable example involves the stereoselective synthesis of the E isomer of aryl alkyl oximes. A process has been patented for the conversion of E/Z mixtures of ketoximes to a product that is greater than 98% of the E isomer. This is achieved by treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which selectively precipitates the E isomer as an immonium complex. Neutralization of this complex then yields the highly enriched E oxime. This method has been successfully applied to p-chlorophenyl cyclopropyl ketoxime, converting a 70:30 E/Z mixture to >98% E isomer.[2]

Another example demonstrates the synthesis of highly selective E and Z isomers of a propyloxime derivative through different synthetic pathways, achieving yields of 96% for the E isomer and 94% for the Z isomer.[3] While not a cyclopropyl ketoxime, this highlights that strategic synthesis design can lead to high isomeric purity.

Table 1: E/Z Isomer Ratios of Selected Ketoximes

| Ketoxime | Initial E/Z Ratio | Method of Isomer Enrichment | Final E/Z Ratio | Reference |

| p-Chlorophenyl cyclopropyl ketoxime | 70:30 | Treatment with anhydrous acid to precipitate E-immonium salt | >98% E | [2] |

| A specific propyloxime derivative | N/A | Pathway A for E isomer synthesis | 96% E | [3] |

| A specific propyloxime derivative | N/A | Pathway B for Z isomer synthesis | 94% Z | [3] |

Characterization of E/Z Isomers

The unambiguous identification and quantification of E/Z isomers are crucial. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools. X-ray crystallography provides definitive proof of stereochemistry in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for the differentiation of E/Z isomers of cyclopropyl ketoximes. The chemical shifts of nuclei in close proximity to the C=NOH group are sensitive to the orientation of the hydroxyl group.

-

¹H NMR: Protons on the carbon atom α- to the C=N bond will experience different shielding or deshielding effects depending on whether they are syn or anti to the hydroxyl group. This often results in distinct chemical shifts for the α-protons in the E and Z isomers. The protons of the cyclopropyl ring can also exhibit different chemical shifts between the two isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms of the cyclopropyl group and the carbon atom of the C=N bond can also differ significantly between the E and Z isomers.

Table 2: Representative ¹H NMR Chemical Shift Data for E/Z Isomers of a Propyloxime Derivative

| Isomer | Proton | Chemical Shift (ppm) |

| E | Aromatic | 7.50-7.00 (m) |

| -OCH₂- | 4.05 (t) | |

| -CH₃ (oxime) | 2.15 (s) | |

| Z | Aromatic | 7.50-7.00 (m) |

| -OCH₂- | 4.15 (t) | |

| -CH₃ (oxime) | 2.25 (s) |

(Data derived from a representative propyloxime example, highlighting the expected differences in chemical shifts for protons near the oxime group)[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including the precise geometry of the E/Z isomers and their packing in the crystal lattice. This technique allows for the unambiguous assignment of the syn or anti configuration of the substituents relative to the hydroxyl group of the oxime. Although a specific crystal structure for a simple cyclopropyl ketoxime was not found in the immediate search, the technique remains the gold standard for stereochemical determination.

Experimental Protocols

General Synthesis of Cyclopropyl Ketoximes

Materials:

-

Cyclopropyl ketone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2-1.5 eq)

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate) (1.2-1.5 eq)

-

Solvent (e.g., Ethanol, Methanol, Water)

Procedure:

-

Dissolve the cyclopropyl ketone in the chosen solvent.

-

Add hydroxylamine hydrochloride to the solution.

-

Add the base portion-wise or as a solution to the reaction mixture.

-

Heat the reaction mixture under reflux for a specified period (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the cyclopropyl ketoxime, which may be a mixture of E/Z isomers.

Stereoselective Isomerization of p-Chlorophenyl Cyclopropyl Ketoxime to the E Isomer[2]

Materials:

-

A 70:30 E/Z mixture of p-chlorophenyl cyclopropyl ketoxime

-

Anhydrous organic solvent (e.g., diethyl ether)

-

Anhydrous protic or Lewis acid (e.g., HCl gas, BF₃)

-

Dilute aqueous base (e.g., NaHCO₃ solution)

Procedure:

-

Dissolve the E/Z mixture of p-chlorophenyl cyclopropyl ketoxime in the anhydrous organic solvent.

-

Treat the solution with the anhydrous acid. This will cause the precipitation of the E isomer as its immonium salt.

-

Filter the precipitate and wash with the anhydrous solvent.

-

Neutralize the collected precipitate by stirring with an excess of the dilute aqueous base.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to yield the cyclopropyl ketoxime with >98% E isomer content.

Visualizations

E/Z Isomerism of a Generic Cyclopropyl Ketoxime

References

In-Depth Technical Guide: Spectroscopic Data for 1-Cyclopropyl-ethanone oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropyl-ethanone oxime (CAS No: 51761-72-9). The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for the synthesis and characterization of the compound are also included.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Singlet (broad) | 1H | N-OH |

| ~1.8-1.9 | Singlet | 3H | CH₃ |

| ~1.2-1.3 | Multiplet | 1H | CH (cyclopropyl) |

| ~0.6-0.8 | Multiplet | 4H | CH₂ (cyclopropyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C=N |

| ~15 | CH (cyclopropyl) |

| ~10 | CH₃ |

| ~5 | CH₂ (cyclopropyl) |

Note: Specific experimental peak list is not fully available. The data is referenced from the PubChem database entry for the compound.[1]

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Vibration Mode | Intensity |

| ~3300-3100 | O-H stretch | Broad |

| ~3080, ~3000 | C-H stretch (cyclopropyl) | Medium |

| ~2950 | C-H stretch (methyl) | Medium |

| ~1650 | C=N stretch | Medium |

| ~1450 | CH₂ scissoring | Medium |

| ~950 | N-O stretch | Medium |

Note: This data is based on characteristic infrared absorption frequencies for oximes.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 99 | Base Peak | [M]⁺ |

| 84 | High | [M-CH₃]⁺ |

| 69 | Medium | [M-NOH]⁺ |

| 58 | High | [C₃H₆N]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The mass spectrum for this compound is available in the NIST WebBook.[2] The fragmentation pattern is consistent with the structure.

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of oximes is the reaction of a ketone with hydroxylamine.[3] The following protocol is a representative procedure adapted for the synthesis of this compound from cyclopropyl methyl ketone.

Materials:

-

Cyclopropyl methyl ketone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq). Alternatively, pyridine can be used as a base and solvent.

-

Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the ketone.

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) for a period ranging from 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the ethanol is removed under reduced pressure using a rotary evaporator.

-

Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) or by column chromatography on silica gel.

Characterization Methods

The synthesized this compound should be characterized using the following spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film (if liquid) or as a KBr pellet (if solid).

-

Mass Spectrometry (MS): The mass spectrum can be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

References

The Advent and Evolution of Cyclopropyl Oximes: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, History, and Pharmacological Significance of Cyclopropyl Oximes for Drug Development Professionals.

Introduction

The incorporation of strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group holds a prominent position, valued for its unique stereoelectronic properties that can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. When this versatile moiety is combined with the oxime functional group, a class of compounds known as cyclopropyl oximes emerges. These structures have garnered significant interest in drug discovery, serving as key intermediates and pharmacophores in a range of therapeutic areas. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of cyclopropyl oximes, tailored for researchers, scientists, and drug development professionals.

Historical Perspective: Tracing the Origins of Cyclopropyl Oximes

While the precise moment of the first synthesis of a simple cyclopropyl oxime is not definitively documented in readily available literature, their emergence is intrinsically linked to the development of methods for preparing cyclopropyl ketones. A notable early contribution to the synthesis of cyclopropyl ketones was the work of Hart and Curtis in 1956 on dicyclopropyl ketone. The availability of such precursors laid the groundwork for the subsequent synthesis of their corresponding oximes.

A significant milestone in the history of cyclopropyl oximes in medicinal chemistry occurred in the mid-1980s. Research led by Bouzoubaa, Leclerc, and their colleagues culminated in the synthesis and pharmacological evaluation of a series of cyclopropyl ketoxime derivatives as potent beta-adrenergic blocking agents.[1][2] Their seminal papers published in 1984 and 1985 described the synthesis of compounds such as O-[3-(tert-butylamino)-2-hydroxypropyl] cyclopropyl methyl ketone oxime, which came to be known as falintolol.[1] This work not only highlighted the therapeutic potential of cyclopropyl oximes but also solidified their place as a valuable structural motif in drug design.

The historical development can be visualized as a progression from the synthesis of the core cyclopropyl ketone precursors to their conversion to oximes and subsequent elaboration into pharmacologically active agents.

Synthetic Methodologies

The synthesis of cyclopropyl oximes typically follows a straightforward and classical chemical transformation: the condensation of a cyclopropyl-substituted aldehyde or ketone with hydroxylamine. The general workflow involves the preparation of the cyclopropyl carbonyl compound followed by the oximation reaction.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

This protocol describes the synthesis of a simple cyclopropyl aldoxime from its corresponding aldehyde.

Step 1: Preparation of Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde can be prepared by the oxidation of cyclopropylmethanol. A common method involves the use of pyridinium chlorochromate (PCC).

-

Materials: Cyclopropylmethanol, pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂).

-

Procedure: To a stirred suspension of PCC in dichloromethane, a solution of cyclopropylmethanol in dichloromethane is added. The reaction mixture is stirred at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield cyclopropanecarboxaldehyde.[3]

Step 2: Oximation of Cyclopropanecarboxaldehyde The resulting aldehyde is then converted to the oxime.

-

Materials: Cyclopropanecarboxaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium carbonate (Na₂CO₃), aqueous ethanol.

-

Procedure: Cyclopropanecarboxaldehyde is dissolved in aqueous ethanol. To this solution, hydroxylamine hydrochloride and sodium carbonate are added. The reaction mixture is stirred at ambient temperature for approximately 2 hours. The product, cyclopropanecarboxaldehyde oxime, can be isolated by extraction and purified by standard methods. The yield for this step is typically high, often around 99%.[3]

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone Oxime

This protocol outlines the synthesis of a cyclopropyl ketoxime, a precursor to the beta-blocker falintolol.

Step 1: Preparation of Cyclopropyl Methyl Ketone Cyclopropyl methyl ketone can be synthesized via several routes. One established method starts from 5-chloro-2-pentanone.

-

Materials: 5-chloro-2-pentanone, sodium hydroxide (NaOH), water, diethyl ether, calcium chloride.

-

Procedure: A solution of sodium hydroxide in water is prepared. 5-chloro-2-pentanone is added, and the mixture is heated to reflux for about an hour. Water is then added, and reflux is continued for another hour. The product, cyclopropyl methyl ketone, is isolated by distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried over calcium chloride and purified by fractional distillation.

Step 2: Oximation of Cyclopropyl Methyl Ketone The ketone is then converted to its oxime.

-

Materials: Cyclopropyl methyl ketone, hydroxylamine hydrochloride, pyridine, ethanol.

-

Procedure: A mixture of cyclopropyl methyl ketone, hydroxylamine hydrochloride, and pyridine in ethanol is refluxed for several hours. The solvent is then evaporated, and the residue is treated with water and extracted with an organic solvent like ether. The organic layer is washed, dried, and concentrated to give the crude oxime, which can be purified by distillation or chromatography.

Protocol 3: Synthesis of Dicyclopropyl Ketone Oxime

This protocol details the synthesis of the oxime of dicyclopropyl ketone.

Step 1: Preparation of Dicyclopropyl Ketone An established synthesis of dicyclopropyl ketone starts from γ-butyrolactone.[4]

-

Materials: γ-butyrolactone, sodium methoxide, methanol, concentrated hydrochloric acid, sodium hydroxide.

-

Procedure: γ-butyrolactone is reacted with sodium methoxide in methanol. After distillation of the methanol, the reaction mixture is treated with concentrated hydrochloric acid and heated under reflux. The resulting intermediate is then treated with a strong base like sodium hydroxide and heated to induce cyclization, followed by steam distillation to isolate the dicyclopropyl ketone.[4] The product is then purified by distillation.[4]

Step 2: Oximation of Dicyclopropyl Ketone The dicyclopropyl ketone is then converted to its oxime using a standard procedure similar to that described for cyclopropyl methyl ketone, typically involving hydroxylamine hydrochloride and a base like pyridine in a suitable solvent such as ethanol.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for representative cyclopropyl oximes and their precursors.

Table 1: Physicochemical Properties of Selected Cyclopropyl Carbonyls and Oximes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 98-100 | [3] |

| Cyclopropyl Methyl Ketone | C₅H₈O | 84.12 | 110-112 | |

| Dicyclopropyl Ketone | C₇H₁₀O | 110.15 | 72-74 / 33 mmHg | [4] |

| Cyclopropanecarboxaldehyde Oxime | C₄H₇NO | 85.11 | - | [3] |

| Cyclopropyl Methyl Ketone Oxime | C₅H₉NO | 99.13 | - | [1] |

| Dicyclopropyl Ketone Oxime | C₇H₁₁NO | 125.17 | - | [2] |

Table 2: Spectroscopic Data for Selected Cyclopropyl Oximes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Cyclopropanecarboxaldehyde Oxime | 0.5-1.2 (m, 4H, CH₂), 1.3-1.8 (m, 1H, CH), 6.7 (d, 1H, CH=N), 9.5 (br s, 1H, OH) | 5-10 (CH₂), 10-15 (CH), 150-155 (C=N) | ~3300 (O-H), ~1650 (C=N), ~940 (N-O) | 85 (M⁺) |

| Cyclopropyl Methyl Ketone Oxime | 0.4-1.0 (m, 4H, CH₂), 1.1-1.6 (m, 1H, CH), 1.9 (s, 3H, CH₃), 10.0 (br s, 1H, OH) | 4-8 (CH₂), 12-18 (CH), 15-20 (CH₃), 160-165 (C=N) | ~3250 (O-H), ~1660 (C=N), ~930 (N-O) | 99 (M⁺) |

| Dicyclopropyl Ketone Oxime | 0.5-1.2 (m, 8H, CH₂), 1.3-1.8 (m, 2H, CH), 9.8 (br s, 1H, OH) | 5-10 (CH₂), 15-20 (CH), 170-175 (C=N) | ~3280 (O-H), ~1640 (C=N), ~950 (N-O) | 125 (M⁺) |

Note: The spectroscopic data presented are approximate and can vary based on the solvent and instrument used.

Applications in Drug Discovery and Development

The unique structural and electronic features of the cyclopropyl group make it an attractive bioisostere for various functional groups in drug design.[5] It can act as a conformationally restricted replacement for a gem-dimethyl or isopropyl group, or even mimic the spatial orientation of a double bond. The incorporation of a cyclopropyl moiety can lead to improved metabolic stability by blocking sites of oxidation, and its electron-withdrawing nature can modulate the pKa of neighboring functional groups, influencing binding interactions and solubility.

The oxime group itself is also a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor.[6] It has been incorporated into a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.[6]

The combination of these two moieties in cyclopropyl oximes has proven to be a successful strategy in drug discovery. The most prominent example is the development of beta-blockers like falintolol.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP).[2] In the heart, this leads to increased heart rate, contractility, and conduction velocity.[2] By blocking these receptors, beta-blockers reduce the sympathetic drive to the heart, making them effective in the treatment of conditions like hypertension, angina, and certain arrhythmias.[2]

The signaling pathway of a β-adrenergic receptor and the inhibitory action of a beta-blocker like a cyclopropyl oxime derivative can be visualized as follows:

Conclusion

From their inferred origins in the mid-20th century to their established role in modern medicinal chemistry, cyclopropyl oximes have demonstrated their value as versatile and potent molecular scaffolds. Their synthesis is generally straightforward, relying on well-established chemical principles. The unique combination of the stereoelectronic properties of the cyclopropyl ring and the hydrogen-bonding capabilities of the oxime group has led to the development of successful therapeutic agents. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and pharmacological applications of cyclopropyl oximes is essential for leveraging their full potential in the design of novel and effective medicines. As the quest for new therapeutics continues, the strategic incorporation of the cyclopropyl oxime motif is likely to remain a fruitful area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclopropyl-ethanone oxime molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Cyclopropyl-ethanone oxime, a molecule of interest in synthetic chemistry and potentially in drug discovery due to the broad biological activities of the oxime functional group. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and characterization.

Core Molecular Data

Quantitative data for this compound is summarized in the table below for quick reference.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| CAS Number | 51761-72-9 | [1][2] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This method is based on the classical reaction of a ketone with hydroxylamine hydrochloride.

Synthesis of this compound

This procedure describes the conversion of 1-Cyclopropyl-ethanone to its corresponding oxime.

Materials:

-

1-Cyclopropyl-ethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Cyclopropyl-ethanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents). The base is crucial to neutralize the HCl released during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Extraction and Washing: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N and O-H functional groups of the oxime.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of an oxime, applicable to this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

Synonyms for 1-Cyclopropyl-ethanone oxime

An In-depth Technical Guide to 1-Cyclopropyl-ethanone oxime for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a valuable chemical intermediate. It covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and its potential applications in the field of drug discovery and development.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₅H₉NO. It is also known by a variety of synonyms, which are crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 51761-72-9[1][2] |

| IUPAC Name | (NE)-N-(1-cyclopropylethylidene)hydroxylamine[3] |

| Common Synonyms | Cyclopropyl methyl ketoxime[2][4] |

| Acetylcyclopropane oxime[2][4] | |

| Cyclopropyl methyl ketone oxime[2][4] | |

| 1-Cyclopropylethanone oxime[2][4] | |

| cyclopropylethan-1-one oxime[1] | |

| Molecular Formula | C₅H₉NO[1][2] |

| InChI | InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3[1][2] |

| InChIKey | HTMLLPBZMWBCDN-UHFFFAOYSA-N[1][2] |

| SMILES | CC(=NO)C1CC1[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 99.13 g/mol [3] |

| Melting Point | 38-40 °C[2] |

| Boiling Point | 90-92 °C at 20 Torr[2] |

| Topological Polar Surface Area | 32.6 Ų[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 1[3] |

| XLogP3-AA | 0.7[3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of the corresponding ketone, 1-cyclopropylethanone (also known as cyclopropyl methyl ketone), with hydroxylamine. Several protocols exist for this type of transformation, often with variations in solvent, base, and reaction conditions. Below is a representative experimental protocol adapted from general procedures for oxime synthesis.[5][6][7][8]

Experimental Protocol: Synthesis from 1-Cyclopropylethanone

This protocol details the synthesis of this compound from 1-cyclopropylethanone and hydroxylamine hydrochloride.

Materials:

-

1-Cyclopropylethanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Carbonate (Na₂CO₃)

-

Ethanol or a water-ethanol mixture

-

Ethyl acetate

-

1 M Hydrochloric acid (for workup with pyridine)

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylethanone (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.05-1.2 equivalents) and a base such as pyridine (used as a solvent) or sodium carbonate (3 equivalents) to neutralize the HCl released during the reaction.

-

Reaction: Heat the mixture to reflux (or stir at room temperature, depending on the chosen procedure) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Workup (Pyridine procedure): Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure. To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[9]

-

Workup (Sodium Carbonate procedure): After the reaction is complete, add water to the reaction mixture and filter the solid product. If the product is an oil, extract with ethyl acetate. The combined organic layers are then dried over anhydrous CaCl₂ and the solvent is evaporated.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹³C NMR | Data available, but specific shifts not detailed in general databases.[3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the molecular weight (99.13 g/mol ) and characteristic fragmentation pattern.[1][3] |

| Infrared (IR) Spectroscopy | Characteristic bands for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[10] These are general values for oximes. |

Applications in Drug Development

While this compound itself is not known to have direct biological activity or involvement in specific signaling pathways, its structural motifs—the oxime and the cyclopropyl group—are of significant interest in medicinal chemistry. Oxime derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The cyclopropyl group is a well-established bioisostere for a variety of functional groups and is known to improve metabolic stability, binding affinity, and potency of drug candidates.[12]

A notable example of the application of a similar scaffold is in the development of beta-adrenergic blocking agents. Derivatives of cyclopropyl ketoximes have been synthesized and shown to possess potent biological activity, highlighting the potential of this compound as a key building block for the synthesis of novel therapeutic agents.[13]

The following diagram illustrates the logical relationship of using this compound as a starting material in a drug discovery program.

Conclusion

This compound is a readily synthesizable compound with a unique combination of functional groups that make it an attractive starting material for medicinal chemistry campaigns. While it may not be a bioactive molecule itself, its utility as a chemical intermediate for the generation of compound libraries aimed at discovering new drugs is significant. The detailed information on its synthesis and properties provided in this guide is intended to facilitate its use by researchers and professionals in the field of drug development.

References

- 1. Ethanone, 1-cyclopropyl-, oxime [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Ethanone, 1-cyclopropyl-, oxime | C5H9NO | CID 5355375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 13. Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899) - ChEMBL [ebi.ac.uk]

An In-depth Technical Guide to the Stability and Reactivity of 1-Cyclopropyl-ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Cyclopropyl-ethanone oxime, also known as cyclopropyl methyl ketoxime. Due to the limited availability of specific experimental data for this compound, this guide combines known properties of this compound with established principles and data from the broader class of ketoximes to offer a thorough understanding for research and development purposes.

Core Properties of this compound

This compound is a solid organic compound with the chemical formula C₅H₉NO.[1][2][3][4] It is characterized by the presence of a cyclopropyl group attached to an ethanone oxime moiety. This structure presents unique reactivity, influenced by the strained cyclopropyl ring and the versatile oxime functional group.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1][3] |

| CAS Number | 51761-72-9 | [1][2][3] |

| Boiling Point | 90-92 °C @ 20 Torr | [4] |

| Melting Point | 38-40 °C | [4] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3226.30 ± 1.10 kJ/mol | [3] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -27.60 ± 1.10 kJ/mol | [3] |

Synthesis of this compound